4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine
CAS No.: 3400-06-4
Cat. No.: VC7103456
Molecular Formula: C6H10N4
Molecular Weight: 138.174
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3400-06-4 |
---|---|
Molecular Formula | C6H10N4 |
Molecular Weight | 138.174 |
IUPAC Name | 4,5,6,7-tetrahydrobenzotriazol-1-amine |
Standard InChI | InChI=1S/C6H10N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4,7H2 |
Standard InChI Key | DFQBCKHWANUWHF-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)N=NN2N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The benzotriazole scaffold consists of a benzene ring fused to a triazole ring (a five-membered ring containing three nitrogen atoms). In 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine, the benzene ring is partially saturated, resulting in a tetrahydro structure that reduces aromaticity and enhances conformational flexibility . The amine group at the 1-position introduces nucleophilic reactivity, enabling participation in hydrogen bonding and coordination chemistry.
Table 1: Comparative Molecular Data for Benzotriazole Derivatives
The tetrahydro modification lowers the compound’s planarity compared to fully aromatic benzotriazoles, potentially altering its solubility and interaction with biological targets.
Spectroscopic and Computational Data
While experimental spectral data for 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine is unavailable, analogs like 1-aminobenzotriazole (C₆H₆N₄, MW 134.15) exhibit characteristic IR absorptions for N-H stretches (~3400 cm⁻¹) and aromatic C-N vibrations (~1500 cm⁻¹). Computational models predict similar behavior for the tetrahydro derivative, with slight shifts due to reduced conjugation .
Synthesis and Industrial Production
Reaction Pathways
The synthesis of tetrahydrobenzotriazole derivatives typically involves cyclization reactions. For example, 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is synthesized via hydrogenation of 1-methylbenzotriazole using palladium catalysts in toluene. A proposed route for 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine could involve:
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Cyclization: Condensation of o-phenylenediamine derivatives with nitriles under acidic conditions.
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Hydrogenation: Partial saturation of the benzene ring using H₂ and Raney nickel.
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Functionalization: Introduction of the amine group via nucleophilic substitution or reductive amination .
Industrial Scalability
Large-scale production faces challenges in regioselectivity and purification. Solvent systems like dichloromethane and catalysts such as p-toluenesulfonic acid are employed to improve yields. Industrial protocols emphasize temperature control (<15°C) to prevent decomposition, as seen in related compounds like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) .
Physicochemical Properties
Thermal Stability
Tetrahydrobenzotriazoles exhibit moderate thermal stability. For instance, 4,5,6,7-tetrahydro-1H-benzotriazole has a boiling point of 298.6°C , while fluorinated analogs like 4,5,6,7-tetrafluoro-1H-benzotriazole decompose at lower temperatures due to increased electronegativity . The amine substituent likely enhances hydrogen-bonding interactions, raising melting points compared to non-polar derivatives.
Solubility and Reactivity
Biological and Pharmacological Applications
Antimicrobial Activity
Benzotriazole derivatives exhibit broad-spectrum antimicrobial properties. The tetrahydro modification enhances membrane permeability, as evidenced by 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine’s efficacy against Gram-positive bacteria. Molecular docking studies propose inhibition of bacterial DNA gyrase through triazole-nitrogen coordination.
Enzyme Inhibition
1-Aminobenzotriazole is a known cytochrome P450 inhibitor . By analogy, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine may interfere with heme-containing enzymes, offering potential in treating metabolic disorders.
Future Directions
Synthetic Optimization
Advances in flow chemistry and biocatalysis could address current yield limitations. Enzymatic hydrogenation, for instance, may improve stereoselectivity in tetrahydro formation.
Therapeutic Exploration
The compound’s dual functionality (amine and triazole) warrants investigation in drug delivery systems. Nanoencapsulation studies could enhance bioavailability for anticancer or antiviral applications .
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